molecular formula C10H20N2O6 B114707 tert-Butyloxycarbonyl-alanyl-glycine CAS No. 148750-86-1

tert-Butyloxycarbonyl-alanyl-glycine

Cat. No. B114707
CAS RN: 148750-86-1
M. Wt: 264.28 g/mol
InChI Key: KWPRIABABOYKQJ-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyloxycarbonyl-alanyl-glycine, commonly known as Boc-Ala-Gly-OH, is a chemical compound that is widely used in scientific research. It belongs to the class of amino acid derivatives and is used as a building block in the synthesis of peptides and proteins.

Mechanism of Action

Boc-Ala-Gly-OH does not have any specific mechanism of action as it is a building block in the synthesis of peptides and proteins. However, the peptides and proteins synthesized using Boc-Ala-Gly-OH can have various mechanisms of action depending on their structure and function. For example, angiotensin synthesized using Boc-Ala-Gly-OH acts as a vasoconstrictor by binding to angiotensin receptors in the blood vessels.
Biochemical and Physiological Effects:
Boc-Ala-Gly-OH does not have any biochemical or physiological effects as it is not a bioactive molecule. However, the peptides and proteins synthesized using Boc-Ala-Gly-OH can have various biochemical and physiological effects depending on their structure and function. For example, enkephalins synthesized using Boc-Ala-Gly-OH act as endogenous opioids by binding to opioid receptors in the brain and spinal cord.

Advantages and Limitations for Lab Experiments

Boc-Ala-Gly-OH has several advantages for lab experiments. It is a stable and easily available building block for the synthesis of peptides and proteins. It is also compatible with various coupling agents and protecting groups used in peptide synthesis. However, Boc-Ala-Gly-OH has some limitations for lab experiments. It is a relatively expensive building block compared to other amino acids. It is also prone to racemization during the coupling reaction, which can affect the purity of the synthesized peptides.

Future Directions

Boc-Ala-Gly-OH has several future directions in scientific research. One of the future directions is the synthesis of bioactive peptides and proteins using Boc-Ala-Gly-OH as a building block. The synthesized peptides and proteins can be used as drugs and vaccines for various diseases. Another future direction is the development of new coupling agents and protecting groups for the synthesis of peptides and proteins. These new agents and groups can improve the efficiency and purity of the synthesis process. Additionally, Boc-Ala-Gly-OH can be used in the synthesis of peptide-based materials such as hydrogels and nanomaterials for various applications.
Conclusion:
In conclusion, Boc-Ala-Gly-OH is a widely used building block in scientific research for the synthesis of peptides and proteins. It has several advantages and limitations for lab experiments and has several future directions in scientific research. Boc-Ala-Gly-OH is an important tool for the development of bioactive peptides and proteins, peptide-based drugs and vaccines, and peptide-based materials.

Synthesis Methods

Boc-Ala-Gly-OH can be synthesized using various methods, including solid-phase peptide synthesis (SPPS), solution-phase peptide synthesis (SPPS), and fragment condensation. Among these methods, SPPS is the most widely used method for the synthesis of Boc-Ala-Gly-OH. In SPPS, the peptide chain is synthesized on a solid support, and the amino acids are added one by one in a stepwise manner. Boc-Ala-Gly-OH can be synthesized by coupling Boc-Ala-OH and Gly-OH in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

Scientific Research Applications

Boc-Ala-Gly-OH is widely used in scientific research for the synthesis of peptides and proteins. It is used as a building block in the synthesis of various bioactive peptides such as angiotensin, enkephalins, and vasopressin. Boc-Ala-Gly-OH is also used in the synthesis of peptide-based drugs and vaccines. It is used as a linker in the synthesis of conjugates of peptides and proteins with other molecules such as drugs, fluorescent dyes, and nanoparticles.

properties

CAS RN

148750-86-1

Product Name

tert-Butyloxycarbonyl-alanyl-glycine

Molecular Formula

C10H20N2O6

Molecular Weight

264.28 g/mol

IUPAC Name

2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetic acid;hydrate

InChI

InChI=1S/C10H18N2O5.H2O/c1-6(8(15)11-5-7(13)14)12-9(16)17-10(2,3)4;/h6H,5H2,1-4H3,(H,11,15)(H,12,16)(H,13,14);1H2/t6-;/m0./s1

InChI Key

KWPRIABABOYKQJ-RGMNGODLSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)O)NC(=O)OC(C)(C)C.O

SMILES

CC(C(=O)NCC(=O)O)NC(=O)OC(C)(C)C.O

Canonical SMILES

CC(C(=O)NCC(=O)O)NC(=O)OC(C)(C)C.O

synonyms

t-Boc-Ala-Gly-monohydrate
tert-butyloxycarbonyl-alanyl-glycine
tert-butyloxycarbonyl-L-alanylglycine monohydrate

Origin of Product

United States

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